(s)-(4-Methylpiperazin-2-yl)methanol

Description

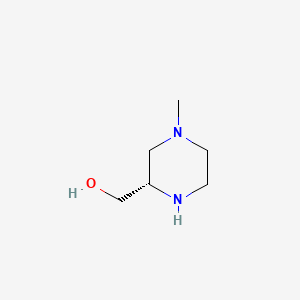

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-4-methylpiperazin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8-3-2-7-6(4-8)5-9/h6-7,9H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIKJOXETSHPGJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN[C@@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 4 Methylpiperazin 2 Yl Methanol and Its Stereoisomers

Stereoselective Synthesis Approaches

Stereoselective synthesis encompasses methods that favor the formation of one stereoisomer over others. For a molecule like (S)-(4-Methylpiperazin-2-yl)methanol, this involves the creation of the specific (S) configuration at the chiral center. These approaches can be broadly categorized into those that start from naturally chiral molecules, those that build the chiral center from scratch, and those that separate a racemic mixture.

Chiral Pool Synthesis Strategies from Natural Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This strategy leverages the inherent chirality of molecules provided by nature, such as amino acids and sugars, to construct more complex chiral targets. rsc.org

A prominent strategy for synthesizing chiral (piperazin-2-yl)methanol derivatives begins with the proteinogenic amino acid (S)-serine. nih.gov This approach uses (S)-serine methyl ester as the chiral building block. The synthesis involves a key step where a derived chloroacetamide intermediate reacts with a primary amine, such as methylamine, to form a bicyclic piperazinedione. Subsequent reduction of the lactam and ester functionalities yields the desired this compound. This method effectively transfers the stereochemistry from the starting amino acid to the final piperazine (B1678402) product.

Another versatile chiral pool approach starts from various α-amino acids to produce orthogonally protected, 2-substituted piperazines in a scalable four-step process. rsc.org The key transformation is an aza-Michael addition between a chiral 1,2-diamine (derived from the amino acid) and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org While this provides a general route to the chiral piperazine core, subsequent N-methylation and reduction of the C-2 carboxyl group would be necessary to arrive at the target molecule. Similarly, L-proline has been used to synthesize homochiral bicyclic piperazines, demonstrating the utility of cyclic amino acids in this context. rsc.org

A general route starting from amino acids to produce 3-substituted piperazine-2-acetic acid esters has also been developed, which involves the annulation of a key chiral 1,2-diamine intermediate. nih.gov Although this leads to a different substitution pattern, the underlying principle of using chiral amino acids to construct the piperazine ring is a common and effective strategy. nih.gov

De Novo Enantioselective Synthesis Techniques

De novo synthesis involves the creation of a chiral molecule from achiral or racemic precursors, where the chiral center is established during the reaction sequence through an asymmetric reaction. A significant challenge in piperazine synthesis is controlling the substitution at the carbon atoms of the ring rather than the more common N-substitution. rsc.org

One powerful de novo method is the asymmetric deprotonation of an N-protected piperazine, such as N-Boc-piperazine, using a chiral base. The resulting enantiomerically enriched organometallic intermediate can then be trapped with an electrophile. This technique has been effectively applied to the synthesis of chiral 2-substituted pyrrolidines and piperidines and is a viable, though less commonly reported, strategy for chiral piperazines. whiterose.ac.ukacs.org

A more prevalent approach involves the asymmetric synthesis of a precursor like (S)-piperazine-2-carboxylic acid amide from achiral starting materials. researchgate.net This key intermediate can then be reduced to afford the target (S)-(piperazin-2-yl)methanol framework.

Furthermore, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(−)-phenylglycinol as a chiral auxiliary. rsc.org The process involves the diastereoselective methylation of a 2-oxopiperazine intermediate. After methylation, removal of the chiral auxiliary and reduction of the amide would yield the chiral piperazine. This use of a recoverable chiral auxiliary is a cornerstone of many de novo enantioselective syntheses.

Biocatalytic and Enzymatic Resolution Methods

Biocatalytic methods employ enzymes to achieve high stereoselectivity under mild reaction conditions. For chiral piperazines, enzymatic kinetic resolution is a particularly effective strategy. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically pure substrate from the modified product.

A notable example is the kinetic resolution of racemic N-Boc-piperazine-2-carboxylic acid methyl ester. researchgate.net Lipase (B570770) A from Candida antarctica (CAL-A) has been shown to catalyze a highly enantioselective N-acylation of the racemic ester. researchgate.net The enzyme selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted with high enantiomeric excess. The resulting (S)-acylated product can then be chemically converted to the target alcohol. The efficiency of this resolution is highly dependent on the acyl donor and solvent used.

Below is a table summarizing the results of CAL-A catalyzed kinetic resolution of piperazine-2-carboxylic acid derivatives.

| Substrate | Acyl Donor | Solvent | Enantioselectivity (E) | Product Configuration | Reference |

| rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-trifluoroethyl butanoate | TBME | >200 | (S) | researchgate.net |

| rac-N-1-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-trifluoroethyl butanoate | TBME | >200 | (S) | researchgate.net |

TBME: tert-Butyl methyl ether

While direct enzymatic resolution of (±)-(4-Methylpiperazin-2-yl)methanol is not extensively documented, the successful resolution of the related 2-piperidineethanol (B17955) highlights the potential of this strategy. nih.govnih.gov Enzymes such as pig liver esterase (PLE) and porcine pancreas lipase (PPL) have been used for the resolution of 2-piperidineethanol derivatives through hydrolysis or acylation of the hydroxyl group. nih.gov This suggests that a similar screening approach could identify a suitable lipase or esterase for the effective resolution of racemic (4-Methylpiperazin-2-yl)methanol.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis relies on small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to chiral molecules. Both organocatalysts and transition metal complexes are employed for this purpose.

Organocatalytic Transformations Utilizing Chiral Scaffolds

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This field has grown rapidly, providing a metal-free alternative for the synthesis of chiral compounds. youtube.com Proline and its derivatives are common organocatalysts that operate through enamine or iminium ion intermediates. youtube.com

While a direct organocatalytic synthesis of this compound is not prominently featured in the literature, organocatalysis is used to create related chiral heterocyclic scaffolds. For instance, chiral Brønsted bases have been employed in the Michael addition to nitroolefins to produce chiral pyrrolodiketopiperazines with high skeleton diversity. nih.gov These diketopiperazines are structurally related to piperazines and can serve as precursors.

The general principle involves using a chiral catalyst to control the facial selectivity of an attack on a prochiral substrate. For example, the synthesis of bicyclic enals, which are key intermediates for hormones, can be achieved using L-proline as the catalyst. youtube.com This demonstrates the power of organocatalysis in constructing complex chiral molecules from simple achiral starting materials. The application of these principles to create the chiral piperazine core remains an area of interest for synthetic chemists.

Metal-Catalyzed Enantioselective Reactions

Transition metal catalysis is a powerful tool for asymmetric synthesis, with catalysts based on iridium, rhodium, ruthenium, and palladium being particularly effective for producing chiral amines and heterocycles. ajchem-b.com

A highly successful strategy for accessing chiral piperazines is the asymmetric hydrogenation of prochiral pyrazine (B50134) or tetrahydropyrazine (B3061110) precursors. acs.org For example, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral piperazin-2-ones with excellent enantioselectivities (up to 90% ee). dicp.ac.cnrsc.org These piperazin-2-one (B30754) products can be readily reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn

Iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides is another facile method, affording a wide range of chiral piperazines with up to 96% ee. acs.orgresearchgate.net A key advantage of some modern systems is the ability to obtain either enantiomer of the product by simply changing the solvent, without needing to synthesize the opposite enantiomer of the expensive chiral ligand. rsc.org Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has also been successfully applied to synthesize piperazine-containing chiral 1,2-amino alcohols with excellent enantioselectivity (up to 99.6:0.4 er). acs.org

The following table summarizes selected metal-catalyzed asymmetric reactions for the synthesis of chiral piperazine derivatives.

| Substrate Type | Catalyst System | Ligand | Product Type | ee / er | Reference |

| Pyrazin-2-ols | Pd(TFA)₂ | (S)-SEGPHOS | Piperazin-2-ones | up to 90% ee | dicp.ac.cnrsc.org |

| 3-Substituted Pyrazinium Salts | [Ir(COD)Cl]₂ | JosiPhos-type | 2-Substituted Piperazines | up to 92% ee | researchgate.net |

| Quinoxalines (Tetrahydropyrazine analogues) | [Ir(COD)Cl]₂ | f-spiroPhos | Tetrahydroquinoxalines | up to 98% ee | rsc.org |

| α-Amino Ketone HCl Salts | RuCl₂(p-cymene)₂ | (S,S)-Ts-DENEB | 1,2-Amino Alcohols | up to 99.6:0.4 er | acs.org |

ee: enantiomeric excess; er: enantiomeric ratio

These methods represent the state-of-the-art in constructing the chiral piperazine core, which is the key structural element of this compound. The choice of methodology often depends on factors such as substrate availability, desired scale, and the specific stereoisomer required.

Optimization of Reaction Conditions for Scalable Synthesis

Process intensification refers to the development of novel apparatus and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. Continuous flow chemistry has emerged as a powerful tool for process intensification in the pharmaceutical industry. contractpharma.com The use of microreactors or flow reactors offers significant advantages over traditional batch reactors, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety for hazardous reactions. contractpharma.comajinomoto.com

The synthesis of this compound can be envisioned in a continuous flow setup. A potential route could involve the continuous N-methylation of a suitable precursor, such as (S)-piperazin-2-ylmethanol. Continuous-flow reductive N-methylation using heterogeneous palladium catalysts with formaldehyde (B43269) and hydrogen gas has been demonstrated as a green and efficient method for accessing N-methyl amines. rsc.org This approach avoids the use of stoichiometric and often toxic methylating agents.

The integration of Process Analytical Technology (PAT) is crucial for the real-time monitoring and control of continuous flow processes. rsc.orgresearchgate.netmt.com Techniques such as Fourier-transform infrared spectroscopy (FTIR) and online high-performance liquid chromatography (HPLC) can be employed to monitor reaction conversion and product purity in real-time, allowing for rapid optimization and ensuring consistent product quality. rsc.orgrsc.org

A hypothetical continuous flow process for the synthesis of this compound could involve the following steps:

Pumping a solution of (S)-piperazin-2-ylmethanol and a formaldehyde source through a packed-bed reactor containing a heterogeneous palladium catalyst.

Introducing hydrogen gas into the flow stream.

Passing the reaction mixture through a heated coil reactor to ensure complete conversion. ajinomoto.com

Continuously monitoring the output stream using in-line PAT tools. rsc.org

Directing the product stream to a continuous purification module, such as a centrifugal extractor, to isolate the final product. ajinomoto.com

The table below illustrates a hypothetical comparison of reaction parameters for the N-methylation step in batch versus a continuous flow process, based on data for similar transformations.

| Parameter | Batch Process | Continuous Flow Process |

| Reaction Time | Several hours | 40 minutes nih.gov |

| Temperature | Often elevated | Precise control, can be optimized |

| Pressure | Atmospheric or slightly elevated | Can be safely elevated for faster reactions |

| Reagent Stoichiometry | Often requires excess reagents | Near-stoichiometric amounts can be used |

| Safety | Handling of hazardous reagents in large quantities | Small reaction volumes enhance safety ajinomoto.com |

| Scalability | Challenging, requires larger reactors | "Numbering-up" by running parallel reactors contractpharma.com |

The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. oulu.fi The application of these principles is paramount in the development of sustainable synthetic protocols for this compound.

Key green chemistry considerations for this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination for the N-methylation step, for instance, has a high atom economy.

Use of Safer Solvents and Auxiliaries: Traditional syntheses of piperazine derivatives often utilize chlorinated solvents. A greener approach would involve the use of more benign solvents such as ethanol (B145695), water, or even solvent-free conditions. mdpi.com The use of piperazine itself as a solvent has been reported in some Pd-catalyzed reactions, offering a cost-effective and ecofriendly alternative. organic-chemistry.org

Design for Energy Efficiency: Continuous flow reactors can significantly reduce energy consumption compared to batch processes due to their high surface-area-to-volume ratio, which allows for more efficient heat transfer. manufacturingchemist.comamt.uk Microwave-assisted synthesis has also been explored as an energy-efficient method for preparing piperazine derivatives. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. rsc.org

Waste Prevention: By optimizing reaction conditions and using catalytic methods, the formation of by-products and waste can be minimized. The E-factor, which is the ratio of the mass of waste to the mass of product, is a useful metric for evaluating the greenness of a process. gatech.edu Pharmaceutical batch processes can have E-factors between 25 and 100, while continuous flow processes can significantly reduce this value. gatech.edu

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Optimizing reactions to minimize waste generation. |

| Atom Economy | Utilizing reactions like catalytic reductive amination. |

| Less Hazardous Chemical Syntheses | Avoiding toxic methylating agents by using formaldehyde and H2 with a catalyst. rsc.org |

| Designing Safer Chemicals | The inherent properties of the target molecule are fixed, but the process to make it can be made safer. |

| Safer Solvents & Auxiliaries | Replacing chlorinated solvents with greener alternatives like ethanol or water. mdpi.com |

| Design for Energy Efficiency | Employing continuous flow reactors or microwave synthesis. manufacturingchemist.comresearchgate.net |

| Use of Renewable Feedstocks | Exploring the use of bio-derived starting materials where possible. |

| Reduce Derivatives | Designing a synthesis that avoids unnecessary protection and deprotection steps. |

| Catalysis | Using recyclable heterogeneous catalysts instead of stoichiometric reagents. rsc.org |

| Design for Degradation | Not directly applicable to the synthesis process itself, but to the lifecycle of the final product. |

| Real-time analysis for Pollution Prevention | Implementing PAT to monitor and control the reaction, preventing runaway reactions and by-product formation. rsc.org |

| Inherently Safer Chemistry for Accident Prevention | Using continuous flow reactors to minimize the volume of hazardous materials at any given time. ajinomoto.com |

By integrating process intensification strategies with green chemistry principles, the synthesis of this compound can be transformed into a highly efficient, scalable, and sustainable manufacturing process.

Elucidation of Chemical Reactivity and Derivatization Pathways

Comprehensive Analysis of Hydroxyl Group Transformations

The primary hydroxyl group is a versatile handle for a variety of chemical modifications, including oxidation, etherification, esterification, and nucleophilic substitution.

The primary alcohol moiety of (s)-(4-Methylpiperazin-2-yl)methanol can be oxidized to the corresponding aldehyde or carboxylic acid under controlled conditions. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Mild oxidizing agents, such as those based on dimethyl sulfoxide (DMSO) like the Swern or Moffatt oxidation, or Dess-Martin periodinane, are typically employed for the selective conversion to the aldehyde. The mechanism of the Swern oxidation involves the activation of DMSO with an electrophile (e.g., oxalyl chloride or trifluoroacetic anhydride) to form an alkoxysulfonium salt with the alcohol. A hindered, non-nucleophilic base then facilitates an intramolecular E2 elimination to yield the aldehyde, dimethyl sulfide, and a protonated base.

Stronger oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), will typically oxidize the primary alcohol directly to the carboxylic acid. The mechanism for chromic acid oxidation involves the formation of a chromate ester, followed by the elimination of a chromium(IV) species. The initially formed aldehyde is rapidly hydrated in the aqueous acidic medium and further oxidized to the carboxylic acid.

| Oxidizing Agent | Product | Plausible Conditions |

| Dess-Martin Periodinane | (s)-4-Methylpiperazine-2-carbaldehyde | CH2Cl2, room temperature |

| Swern Oxidation (DMSO, (COCl)2, Et3N) | (s)-4-Methylpiperazine-2-carbaldehyde | CH2Cl2, -78 °C to room temperature |

| Potassium Permanganate (KMnO4) | (s)-4-Methylpiperazine-2-carboxylic acid | Basic aqueous solution, heat |

| Chromic Acid (H2CrO4) | (s)-4-Methylpiperazine-2-carboxylic acid | Acetone, H2SO4 (Jones oxidation) |

The hydroxyl group can be readily converted to an ether or an ester. Selective etherification can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form the corresponding alkoxide, followed by nucleophilic attack on an alkyl halide. Due to the presence of the nucleophilic nitrogen atoms in the piperazine (B1678402) ring, protection of these groups may be necessary to achieve selectivity. Alternatively, acid-catalyzed etherification or methods utilizing activating agents for the alcohol can be employed.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride. Acid catalysis (e.g., H2SO4) is often used for reactions with carboxylic acids (Fischer esterification). More reactive acylating agents like acid chlorides and anhydrides can be used in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the acidic byproduct.

| Reaction Type | Reagents | Product Type |

| Etherification | 1. NaH, 2. R-X (e.g., CH3I) | Alkyl ether |

| Etherification | R-OH, Acid catalyst (e.g., H2SO4) | Symmetric/Unsymmetrical ether |

| Esterification | R-COOH, Acid catalyst (e.g., H2SO4) | Carboxylate ester |

| Esterification | R-COCl, Pyridine | Carboxylate ester |

| Esterification | (RCO)2O, DMAP | Carboxylate ester |

The hydroxyl group is a poor leaving group (OH-), but it can be converted into a good leaving group to facilitate nucleophilic substitution. libretexts.org This is often achieved by protonation under strongly acidic conditions, which converts it to water, a much better leaving group. libretexts.orgmsu.edu Subsequent reaction with a nucleophile can then occur, typically via an SN2 mechanism for a primary alcohol. msu.edu

Alternatively, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reaction with the corresponding sulfonyl chloride in the presence of a base. libretexts.org These sulfonate groups are excellent leaving groups, and their displacement by a wide range of nucleophiles provides a versatile method for introducing new functional groups.

| Activation Method | Reagent(s) | Leaving Group | Subsequent Nucleophile (Nu-) | Product |

| Protonation | HBr | H2O | Br- | (s)-2-(Bromomethyl)-1-methylpiperazine |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | OTs- | CN- | (s)-(4-Methylpiperazin-2-yl)acetonitrile |

| Sulfonylation | Methanesulfonyl chloride (MsCl), Et3N | OMs- | N3- | (s)-2-(Azidomethyl)-1-methylpiperazine |

Investigation of Nitrogen Atom Reactivity and Functionalization

The piperazine ring of this compound contains two nitrogen atoms with differing reactivity. The N1 nitrogen is a secondary amine, while the N4 nitrogen is a tertiary amine with a methyl substituent. The secondary amine is generally more nucleophilic and sterically accessible than the tertiary amine, making it the primary site for many functionalization reactions.

Regioselective N-alkylation and N-acylation at the N1 position are common transformations for piperazine derivatives. The higher nucleophilicity of the secondary amine compared to the tertiary amine allows for selective reaction at this site. beilstein-journals.org

N-alkylation can be achieved by treating the compound with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. nih.gov The choice of base and solvent can influence the reaction rate and yield. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. researchgate.net

N-acylation is readily accomplished by reaction with an acyl chloride or anhydride, often in the presence of a base like triethylamine (B128534) or pyridine to act as an acid scavenger. researchgate.netnih.gov The resulting amide is generally less nucleophilic than the starting amine, which helps to prevent further reaction.

| Reaction Type | Reagent(s) | Functional Group Introduced | Expected Major Product at N1 |

| N-Alkylation | Benzyl bromide, K2CO3 | Benzyl | (s)-(1-Benzyl-4-methylpiperazin-2-yl)methanol |

| N-Acylation | Acetyl chloride, Et3N | Acetyl | (s)-(1-Acetyl-4-methylpiperazin-2-yl)methanol |

| N-Acylation | Benzoic anhydride, DMAP | Benzoyl | (s)-(1-Benzoyl-4-methylpiperazin-2-yl)methanol |

The secondary amine at the N1 position can be derivatized to form a variety of important functional groups, including amides, ureas, and sulfonamides.

Amide formation is achieved through acylation as described in the previous section. A wide range of carboxylic acid derivatives can be employed to introduce diverse functionalities. researchgate.net

Urea synthesis can be accomplished by reacting the N1 amine with an isocyanate. The nitrogen of the amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the urea linkage. nih.gov Alternatively, reaction with phosgene or a phosgene equivalent, followed by the addition of another amine, can be used to synthesize unsymmetrical ureas. rsc.orgamazonaws.com

Sulfonamide formation involves the reaction of the N1 amine with a sulfonyl chloride in the presence of a base. mdpi.comresearchgate.net The resulting sulfonamide is a key functional group in many pharmaceutical compounds.

| Derivative | Reagent(s) | Functional Group Formed |

| Amide | Propionyl chloride, Pyridine | Propanamide |

| Urea | Phenyl isocyanate | Phenylurea |

| Sulfonamide | Benzenesulfonyl chloride, NaOH | Benzenesulfonamide |

| Sulfonamide | Methanesulfonyl chloride, Et3N | Methanesulfonamide |

Heterocyclic Ring Modifications

The piperazine ring of this compound is not merely a spectator scaffold but can actively participate in reactions that alter its size and structure, leading to novel heterocyclic systems.

Ring expansion and contraction reactions are powerful methods for transforming cyclic structures. masterorganicchemistry.com For the piperazine ring in this compound, these transformations could be envisioned under specific conditions, often involving carbocation rearrangements or nucleophile-induced processes. masterorganicchemistry.comnih.gov

A hypothetical ring expansion could be initiated by generating a carbocation adjacent to the ring. For instance, conversion of the primary alcohol to a good leaving group, followed by its departure, could lead to a primary carbocation that might rearrange. More plausibly, reactions involving the ring nitrogens could precede rearrangement. While less common for saturated heterocycles like piperazine without specific activating groups, reactions that proceed through bicyclic intermediates can facilitate changes in ring size. rsc.org

Ring contraction of a piperazine ring is also a conceivable, though challenging, transformation. Such reactions often require the formation of a bridged intermediate or a transannular reaction, followed by cleavage of a carbon-carbon or carbon-nitrogen bond within the original ring. For example, specific oxidative or photochemical conditions can sometimes induce ring contractions in related heterocyclic systems. nih.gov

Annulation, the process of building a new ring onto an existing one, represents a key strategy for creating complex, polycyclic architectures. The piperazine nucleus of this compound provides several handles for annulation reactions. The two nitrogen atoms and the adjacent carbon atoms can all be involved in the formation of new rings.

One common approach involves the reaction of the diamine functionality with bifunctional electrophiles. For example, reacting the piperazine with an α,β-unsaturated carbonyl compound could lead to a Michael addition followed by an intramolecular condensation to form a fused bicyclic system. Similarly, reaction with α-haloketones could be used to construct fused pyrazine (B50134) or other heterocyclic moieties.

Table 2: Potential Annulation Strategies for this compound

| Reagent Type | Potential Fused Ring System | Reaction Principle |

| α,β-Unsaturated Ketone | Fused Pyrimidinone Derivative | Michael Addition followed by Intramolecular Cyclization/Condensation |

| α-Diketone (e.g., 2,3-Butanedione) | Fused Pyrazine Derivative | Double Condensation with Diamine |

| Phosgene or equivalent | Fused Diazolidinone Derivative | Reaction with both ring nitrogens to form a cyclic urea |

| Dicarbonyl compounds (e.g., Diethyloxalate) | Fused Piperazinone derivatives | Condensation reactions leading to new heterocyclic rings idosi.org |

These strategies would result in rigid, bicyclic structures where the original piperazine ring is incorporated into a larger, more complex framework. The stereochemistry of the C2-substituent in the starting material could play a crucial role in directing the stereochemical outcome of these annulation reactions, offering a pathway to enantiomerically pure fused heterocyclic compounds.

Advanced Structural Characterization and Analytical Methodologies

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to determining the molecular structure of (S)-(4-Methylpiperazin-2-yl)methanol, with each technique offering unique insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide primary evidence of its structure.

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to the different hydrogen environments in the molecule. The methyl group protons on the piperazine (B1678402) nitrogen would appear as a singlet, while the protons on the piperazine ring and the methanol (B129727) substituent would show more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The chemical shifts are influenced by the electronic environment of each proton.

¹³C NMR: The carbon NMR spectrum would display a signal for each unique carbon atom. The number of signals confirms the carbon backbone, with chemical shifts indicating the type of carbon (e.g., attached to nitrogen, oxygen, or another carbon).

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish connectivity. COSY identifies protons that are coupled to each other, helping to trace the proton network through the piperazine ring and to the methanol group. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. nih.gov More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range (2-3 bond) C-H correlations, further confirming the molecular structure.

Solid-State NMR (ssNMR): While solution-state NMR is more common for this type of molecule, solid-state NMR can be employed to study the compound in its crystalline or amorphous solid form. rsc.org This technique is particularly sensitive to the local environment and can provide information about polymorphism, molecular packing, and intermolecular interactions in the solid state. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.3 | ~46 |

| Piperazine Ring CH | Variable (multiplets) | ~55-65 |

| Piperazine Ring CH₂ | Variable (multiplets) | ~45-55 |

| -CH₂OH | ~3.5 (doublet of doublets) | ~65 |

| -OH | Broad singlet | - |

Note: These are approximate values and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A broad band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching vibration of the alcohol group, often broadened by hydrogen bonding. nist.gov C-H stretching vibrations from the methyl and piperazine methylene (B1212753) groups would appear in the 2800-3000 cm⁻¹ range. The C-O stretching vibration of the primary alcohol would be visible around 1050 cm⁻¹. nist.gov The C-N stretching vibrations of the tertiary and secondary amines in the piperazine ring would be found in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H stretching is typically weak in Raman, the C-H and C-C skeletal vibrations of the piperazine ring would produce strong signals. scielo.org.mx This technique is particularly useful for analyzing the symmetry and structure of the molecule in both solid and solution phases. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound.

Exact Mass Determination: HRMS can measure the mass of the molecular ion ([M+H]⁺) with high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of the elemental formula (C₆H₁₄N₂O). uni.lu

Fragmentation Analysis: In addition to the molecular ion, mass spectrometry induces fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways would include:

Loss of the hydroxymethyl group (-CH₂OH).

Alpha-cleavage adjacent to the nitrogen atoms, leading to the fragmentation of the piperazine ring. libretexts.org

Loss of a methyl radical from the N-methyl group.

The analysis of these fragments helps to piece together the molecular structure, confirming the presence of the methylpiperazine and methanol moieties. nih.gov

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₆H₁₄N₂O | 130.1106 |

| [M+H]⁺ | C₆H₁₅N₂O | 131.1184 |

| [M+Na]⁺ | C₆H₁₄N₂ONa | 153.0998 |

Note: m/z refers to the mass-to-charge ratio.

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a salt thereof can be grown, this technique can provide definitive proof of:

Absolute Stereochemistry: The (S)-configuration at the chiral center (C2 of the piperazine ring) can be unequivocally confirmed.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule are obtained. nih.gov

Conformation: The preferred conformation of the piperazine ring (typically a chair conformation) and the orientation of the substituents can be determined.

Intermolecular Interactions: The crystal packing reveals information about hydrogen bonding (e.g., involving the alcohol OH and the piperazine nitrogens) and other intermolecular forces that stabilize the crystal lattice. nih.gov

While no public crystal structure of this compound is currently available, this method remains the most powerful for unambiguously establishing its 3D architecture.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound, particularly its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. chromatographyonline.com

Methodology: The separation is achieved using a chiral stationary phase (CSP). These phases are themselves enantiomerically pure and interact differently with the (S) and (R) enantiomers of the analyte, leading to different retention times. nih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly used for separating a wide range of chiral compounds, including amines and alcohols. mdpi.commdpi.com

Application: To determine the enantiomeric excess of a sample of this compound, it would be injected onto a suitable chiral HPLC column. The chromatogram would ideally show a large peak for the (S)-enantiomer and a much smaller peak (or no peak) for the (R)-enantiomer. The ratio of the areas of these two peaks is used to calculate the enantiomeric excess, a critical measure of the sample's purity. nih.govnih.gov The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695), is optimized to achieve the best separation. mdpi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-(4-Methylpiperazin-2-yl)methanol |

| Hexane |

| Isopropanol |

| Ethanol |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for the analysis and purification of chiral compounds, offering significant advantages over traditional high-performance liquid chromatography (HPLC), including faster separations, reduced organic solvent consumption, and lower operating costs. selvita.comchiraltech.com The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. youtube.com The properties of the supercritical fluid, being intermediate between a liquid and a gas, allow for high diffusivity and low viscosity, contributing to efficient and rapid separations. chromatographyonline.com

For the chiral separation of this compound from its (r)-enantiomer, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated broad applicability in resolving a variety of chiral compounds, including those with amine and alcohol functionalities. chromatographyonline.comchiraltech.com The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to differential retention times.

The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier, often an alcohol like methanol, ethanol, or isopropanol, to increase the mobile phase strength and improve peak shape. chromatographyonline.com For basic compounds such as this compound, the addition of a small amount of a basic additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the modifier is often necessary to prevent peak tailing and improve resolution by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. chiraltech.com

While no specific SFC method for this compound is publicly documented, a plausible method can be extrapolated from the successful separation of other chiral piperazine derivatives, such as Nutlin-3. nih.gov A screening of various polysaccharide-based CSPs and mobile phase compositions would be the standard approach to optimize the separation.

Below is a hypothetical data table outlining a potential SFC method for the analysis of this compound.

Table 1: Hypothetical Supercritical Fluid Chromatography (SFC) Method for this compound

| Parameter | Condition |

| Instrumentation | Analytical SFC System |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |

| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Diethylamine (DEA) |

| Gradient | Isocratic or Gradient (e.g., 10-40% Methanol over 5 minutes) |

| Flow Rate | 2.0 - 4.0 mL/min |

| Back Pressure | 100 - 150 bar |

| Column Temperature | 35 - 40 °C |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Injection Volume | 1 - 5 µL |

| Expected Elution Order | (r)-enantiomer followed by (s)-enantiomer (hypothetical) |

Advanced Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism Spectroscopy)

Chiroptical spectroscopy techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for the non-destructive determination of the absolute configuration of chiral molecules and for confirming their enantiomeric purity. wikipedia.orgresearchgate.netnih.gov These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance. wikipedia.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orglibretexts.org An ORD spectrum plots the specific rotation [α] against the wavelength. For a chiral molecule like this compound, the ORD curve would show a plain curve at wavelengths away from any absorption bands. Near an electronic absorption, the curve will exhibit a characteristic peak and trough, known as the Cotton effect. slideshare.net The sign of the Cotton effect (positive or negative) can often be correlated with the absolute configuration of the stereocenter.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. nih.gov A CD spectrum plots the differential molar absorption (Δε = εL - εR) against wavelength. A positive or negative peak in the CD spectrum, also part of the Cotton effect, corresponds to a region of UV-Vis absorption for a chromophore in a chiral environment. nih.gov For this compound, the chromophores would be the N-methylpiperazine and hydroxymethyl groups. The sign and intensity of the CD bands are characteristic of the enantiomer and can be used to determine its absolute configuration, often with the aid of computational predictions. nih.gov

Below is a data table summarizing the expected chiroptical properties for this compound.

Table 2: Expected Chiroptical Properties for this compound

| Property | Expected Observation |

| Specific Rotation [α]D | A specific, non-zero value (sign depends on solvent and temperature) |

| Optical Rotatory Dispersion (ORD) | A plain curve at longer wavelengths, potentially exhibiting a Cotton effect at shorter wavelengths corresponding to electronic transitions. The sign of the Cotton effect would be characteristic of the (s)-enantiomer. |

| Circular Dichroism (CD) | One or more CD bands in the UV region (typically below 250 nm) corresponding to the electronic transitions of the molecule's chromophores. The signs of these bands (positive or negative) would be mirror images of those for the (r)-enantiomer. |

Computational and Theoretical Investigations of Molecular Behavior

Structure-Activity Relationship (SAR) Studies Using In Silico Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring the relationship between the chemical structure of a molecule and its biological activity. In silico approaches, leveraging computational power, have become indispensable in modern drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular basis of drug-receptor interactions. For piperazine-containing compounds, including those structurally related to (S)-(4-Methylpiperazin-2-yl)methanol, these computational techniques provide a rational framework for designing more potent and selective molecules.

Rational drug design utilizes the knowledge of a biological target's three-dimensional structure or the pharmacophoric features of known active ligands to design new molecules with improved therapeutic properties. nih.govmdpi.com This approach is particularly valuable in optimizing scaffolds like piperazine (B1678402), which is a common motif in many biologically active compounds. mdpi.commdpi.com

Computational modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are central to the rational design of piperazine derivatives. mdpi.com QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. mdpi.comresearchgate.net These models can then be used to predict the activity of virtual or newly synthesized derivatives, guiding the selection of candidates for synthesis and biological testing. mdpi.com

For instance, in the design of novel arylpiperazine derivatives as 5-HT1A receptor agonists, computational modeling and 3D-QSAR analyses have been instrumental. nih.govresearchgate.net These studies have highlighted the importance of specific structural features, such as the nature and position of substituents on the aryl ring, for high affinity and selectivity. nih.govresearchgate.net Based on such computational models, new series of compounds can be designed and synthesized with predicted high affinity for the target receptor. nih.gov

A hypothetical rational design strategy for derivatives of this compound could involve the following steps:

Target Identification and Binding Site Analysis: Identifying a specific biological target and characterizing the geometry and physicochemical properties of its binding pocket using X-ray crystallography or homology modeling.

Scaffold Docking: Docking the parent molecule, this compound, into the active site of the target to predict its binding mode and identify key interactions.

Virtual Library Generation: Creating a virtual library of derivatives by systematically modifying the core structure. For this compound, this could involve substitutions at the N1-nitrogen of the piperazine ring, modification of the methyl group at the N4-position, or alteration of the hydroxymethyl group at the C2-position.

In Silico Screening: Docking the virtual library of derivatives into the target's binding site and scoring them based on their predicted binding affinity and interaction patterns. This allows for the prioritization of a smaller, more promising set of compounds for synthesis.

ADME/Tox Prediction: Utilizing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives at an early stage. nih.govnih.gov This helps in eliminating compounds with potentially poor pharmacokinetic profiles or toxicity issues. nih.gov

The following table illustrates a hypothetical set of designed derivatives and their predicted properties based on a computational model.

| Compound | Modification from this compound | Predicted Binding Affinity (Ki, nM) | Predicted ADME Profile |

| Derivative 1 | Replacement of N4-methyl with an ethyl group | 85.3 | Good oral bioavailability |

| Derivative 2 | Addition of a phenyl group to the N1-position | 45.7 | Moderate oral bioavailability |

| Derivative 3 | Replacement of the C2-hydroxymethyl with a carboxamide group | 112.1 | Good solubility |

| Derivative 4 | Introduction of a fluorine atom to the N4-methyl group | 78.9 | Improved metabolic stability |

This table is for illustrative purposes and does not represent actual experimental data.

Through such an iterative cycle of computational design, synthesis, and biological evaluation, novel derivatives with optimized properties can be developed.

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govbiointerfaceresearch.com A pharmacophore model represents the key steric and electronic features of a ligand, such as hydrogen bond donors and acceptors, hydrophobic regions, and ionizable groups, that are crucial for its interaction with a biological target. researchgate.netopenreview.net

For piperazine-based ligands, pharmacophore models have been successfully developed to understand their binding mechanisms and to guide the discovery of new active compounds. researchgate.netnih.gov These models can be generated using either a ligand-based or a structure-based approach.

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown. nih.gov This method involves aligning a set of active molecules and extracting the common chemical features that are responsible for their biological activity. nih.gov

Structure-based pharmacophore modeling , on the other hand, utilizes the known 3D structure of the ligand-receptor complex to define the key interaction points. biointerfaceresearch.com

A pharmacophore model for a series of piperazine derivatives might include features such as:

A positive ionizable feature corresponding to the protonated nitrogen atom of the piperazine ring.

One or more hydrophobic regions representing aryl or alkyl substituents.

Hydrogen bond acceptor and/or donor features from substituents on the piperazine ring or the attached moieties.

The development of a pharmacophore model for compounds related to this compound would provide valuable mechanistic insights. For instance, a pharmacophore model could reveal the critical distances and spatial relationships between the N-methyl group, the hydroxymethyl group, and the piperazine nitrogens that are required for optimal interaction with a specific receptor. This information can then be used as a 3D query to screen large chemical databases for novel scaffolds that fit the pharmacophore and are therefore likely to be active. biointerfaceresearch.com

The table below outlines the key features of a hypothetical pharmacophore model for a class of piperazine-based ligands.

| Pharmacophore Feature | Description | Typical Interacting Residue in a Protein |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Amino acids with donor groups (e.g., Ser, Thr, Tyr) |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | Amino acids with acceptor groups (e.g., Asp, Glu) |

| Hydrophobic (HY) | A non-polar region of the molecule. | Hydrophobic amino acids (e.g., Leu, Ile, Val, Phe) |

| Positive Ionizable (PI) | A group that is positively charged at physiological pH. | Acidic amino acids (e.g., Asp, Glu) |

This table provides a general overview of pharmacophore features and their potential interactions.

By elucidating the key molecular interactions, pharmacophore models serve as a bridge between the chemical structure of a ligand and its biological function, thereby facilitating the rational design and discovery of new therapeutic agents.

Applications in Fundamental Chemical and Biological Research Excluding Clinical Human Trials

Role as Chiral Ligands and Organocatalysts in Asymmetric Synthesis

The piperazine (B1678402) ring is classified as a privileged structure in medicinal chemistry and a valuable scaffold in synthetic chemistry. rsc.org Chiral amines, in particular, have been widely applied as chiral auxiliaries and ligands in organic synthesis. clockss.org The development of organocatalysis has further established chiral amines as catalysts of broad applicability. clockss.org

Chiral piperazine derivatives are foundational components in the design of novel ligand systems for asymmetric catalysis. Their rigid, chair-like conformation and the presence of nitrogen atoms that can coordinate to metal centers make them effective structural backbones. Synthetic chemists focus on creating these molecules to explore new chemical space, as many carbon-substituted piperazines remain under-investigated compared to their N,N'-disubstituted counterparts. rsc.org

The synthesis of such chiral piperazines often starts from readily available chiral precursors, like amino acids. rsc.orgnih.gov For instance, the synthesis of homochiral bicyclic piperazines has been achieved starting from L-proline. rsc.org Similarly, (S)-serine has been used as a starting material for a series of chiral nonracemic (piperazin-2-yl)methanols. nih.gov These synthetic strategies allow for the diastereoselective introduction of substituents, enabling the creation of a library of related ligands for screening in various chemical transformations. clockss.org

The utility of chiral piperazine-containing structures is demonstrated in their application as organocatalysts for enantioselective reactions. Organocatalysis avoids the use of metals and often relies on chiral amines or their derivatives to control the stereochemical outcome of a reaction.

For example, chiral thioureas derived from diamines can act as powerful bifunctional catalysts. While not directly involving (s)-(4-Methylpiperazin-2-yl)methanol, studies on related systems illustrate the principle. In one study, a chiral thiourea (B124793) catalyst was used for the asymmetric Michael addition of β-ketoesters to nitroalkenes, a key carbon-carbon bond-forming reaction. nih.gov The catalyst activates both the nucleophile and the electrophile simultaneously to achieve high enantioselectivity.

Another relevant area is the functionalization of diketopiperazines, which are structurally related to the piperazine core. The enantioselective α-sulfenylation of substituted piperazine-2,5-diones has been explored using cinchona alkaloids as organocatalysts. nih.gov These reactions are challenging due to the dynamic nature of the transition state, but they provide a pathway to biologically important epidithiodioxopiperazines. nih.gov The steric and electronic properties of substituents on the piperazine ring, such as an N-methyl group, were found to be critical for achieving good yields and enantioselectivities. nih.gov

Table 1: Example of an Organocatalytic Asymmetric Michael Reaction This table showcases the effectiveness of chiral catalysts in bond-forming reactions, a role for which derivatives of this compound could be designed.

Data sourced from a study on asymmetric Michael reactions using a chiral thiourea catalyst. nih.gov

Mechanistic Studies of Biological Interactions

The piperazine scaffold is present in numerous biologically active compounds, making the study of its interactions with proteins a critical area of fundamental research.

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. mdpi.comnih.gov Inhibition of these enzymes is a key strategy in fundamental studies of inflammation. nih.gov Research on pyrimido[4,5-b] nih.govsigmaaldrich.combenzothiazine derivatives has shown that molecules containing an N-methyl piperazine moiety can act as 15-lipoxygenase inhibitors. mums.ac.ir The protonation state of the piperazine nitrogen was found to be important for activity, and increasing the steric bulk on the nitrogen (e.g., changing from methyl to ethyl or phenyl) increased the half-maximal inhibitory concentration (IC₅₀), indicating lower potency. mums.ac.ir This suggests that the N-methylpiperazine group, as found in this compound, is a favorable structural feature for this type of enzyme inhibition.

Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is a key enzyme in purine (B94841) catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, generating reactive oxygen species in the process. wikipedia.orgnih.gov The catalytic mechanism involves a molybdenum cofactor (Moco). rsc.orgebi.ac.uk The process begins with a proton transfer from the Moco to a glutamate (B1630785) residue (Glu1261), activating a hydroxyl group for a nucleophilic attack on the xanthine substrate. rsc.orgebi.ac.uk This is followed by a hydride transfer to the Moco, reducing Mo(VI) to Mo(IV). rsc.org An arginine residue (Arg880) plays a key role in the subsequent protonation and release of the product, uric acid. rsc.org While XO is a significant drug target, specific inhibition kinetic data for this compound are not detailed in the surveyed literature.

Sigma Receptors: Sigma receptors are membrane-bound proteins implicated in various cellular functions. Chiral (piperazin-2-yl)methanol derivatives have been synthesized and evaluated for their binding affinity to sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov In a study of various N-4 substituted analogs derived from (S)-serine, it was discovered that the nature of the substituent on the nitrogen at position 4 is critical for high affinity. nih.gov Specifically, the presence of a phenyl ring in the N-4 substituent was found to be favorable for high σ₁-receptor affinity. nih.gov The p-methoxybenzyl substituted analog demonstrated the highest affinity in the series, with a notable selectivity over other receptor types. nih.gov

Table 2: Sigma-1 (σ₁) Receptor Affinity for Chiral (Piperazin-2-yl)methanol Analogs

Data highlights the impact of the N-4 substituent on binding affinity. nih.gov

Opioid Receptors: Opioid receptors, such as the µ-opioid receptor (MOR), are G-protein coupled receptors (GPCRs) central to pain modulation. elifesciences.orgnih.gov Ligand binding to MOR typically involves key interactions, such as a salt bridge with an aspartate residue (D147) and potential hydrogen bonds with other residues like tyrosine (Y326). elifesciences.orgbiorxiv.org The binding of a ligand induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. nih.gov The interaction patterns can be ligand-specific, influencing the receptor's response. elifesciences.orgbiorxiv.org Although the piperazine moiety is found in some opioid ligands, specific receptor binding data for this compound is not available in the analyzed research.

The piperazine ring is a common linker in the design of novel antimicrobial agents. Fundamental research has explored its role in hybrid molecules targeting pathogenic bacteria. For instance, a series of 2-[(piperazin-1-yl)methyl]quinoline derivatives showed significant antibiotic activity against a panel of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. nih.gov

In these hybrid structures, the piperazine unit serves as a flexible linker connecting the quinoline (B57606) core to another aromatic group. nih.gov This structural arrangement is thought to be crucial for the biological effect, with the hydrophobic side chain and the core pharmacophore acting synergistically. nih.gov While the precise mechanism is complex, it is understood that for any compound to have antibacterial activity, it must first penetrate the bacterial cell wall and membrane to disrupt cellular functions. nih.gov The physicochemical properties conferred by the piperazine moiety can influence this penetration.

Table 3: In Vitro Antibacterial Activity of a Representative Quinolone-Piperazine Hybrid This table demonstrates the potential of piperazine-containing compounds in antimicrobial research.

MIC (Minimum Inhibitory Concentration) values for compound 4 from the study, a 2-[(piperazin-1-yl)methyl]quinoline derivative. nih.gov

Integration into Materials Science Research

The utility of chiral building blocks is a cornerstone of modern materials science, enabling the development of materials with specific stereochemical properties that can influence their function. The compound this compound, with its defined stereocenter and functional groups (a secondary amine, a tertiary amine, and a primary alcohol), presents potential as a versatile monomer or ligand in the synthesis of advanced materials.

Synthesis of Functional Polymers and Dendrimers

Functional polymers and dendrimers are classes of macromolecules whose properties are tailored for specific applications, ranging from catalysis to drug delivery. The incorporation of chiral units like this compound could impart unique three-dimensional structures and recognition capabilities to these materials.

However, a comprehensive review of scientific databases and literature reveals a notable absence of published research detailing the use of this compound as a monomer in the synthesis of functional polymers or as a core/branching unit in the construction of dendrimers. While the synthesis of various functional polymers and dendrimers using other chiral amines and alcohols is well-documented, the specific application of this compound has not been reported.

Design and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The structure and functionality of the organic linker are critical in determining the properties of the resulting framework, such as pore size, shape, and chemical environment. The chiral nature and coordinating groups of this compound make it a theoretical candidate for a ligand in the synthesis of chiral MOFs or coordination polymers.

Despite its potential, searches of the available scientific literature did not yield any studies where this compound has been successfully employed as a ligand in the design and characterization of either Metal-Organic Frameworks or coordination polymers. The exploration of this compound for creating such crystalline materials remains an open area for future research.

Utilization as Chemical Probes for Elucidating Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems and pathways. The features of this compound, including its chirality and potential for interaction with biological targets, suggest it could be a scaffold for the development of novel chemical probes.

A thorough search of the scientific literature indicates that this compound has not been reported as a chemical probe for the elucidation of biological pathways. While many small molecules serve as the basis for such probes, the specific application of this compound for this purpose is not documented in existing research publications.

Future Research Horizons for this compound

The chiral scaffold of this compound presents a valuable starting point for the exploration of novel chemical entities with diverse applications. As a member of the piperazine class of compounds, which are recognized as privileged structures in medicinal chemistry, its future development is poised to benefit from cutting-edge advancements in chemical synthesis, computational design, and interdisciplinary research. rsc.orgmdpi.com The inherent structural features of the piperazine ring, such as its two nitrogen atoms, offer opportunities for modification to enhance physicochemical properties like aqueous solubility and bioavailability, which are crucial for drug development. researchgate.net

Q & A

Q. What are the established synthetic routes for (S)-(4-Methylpiperazin-2-yl)methanol, and how are key intermediates optimized?

- Methodological Answer : Synthesis typically involves reductive amination of 4-methylpiperazine-2-carbaldehyde with sodium borohydride or catalytic hydrogenation under controlled pH (6–7) to preserve stereochemical integrity . Chiral resolution via HPLC with cellulose-based columns is employed to isolate the (S)-enantiomer . Intermediate purification often uses column chromatography with ethyl acetate/methanol gradients to remove diastereomeric byproducts . Optimization focuses on minimizing racemization by avoiding acidic conditions during deprotection steps .

Q. How is the stereochemical configuration of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Single crystals are grown via slow evaporation in ethanol/water mixtures and analyzed using SHELX software for structure refinement . Alternatively, chiral shift reagents (e.g., Eu(hfc)₃) in ¹H-NMR split enantiomeric signals, while circular dichroism (CD) spectroscopy confirms optical activity at 220–250 nm .

Q. What analytical techniques are critical for assessing purity and structural fidelity?

- Methodological Answer : High-resolution LC-MS (ESI+) identifies molecular ions ([M+H]⁺ at m/z 159.1) and detects impurities. ¹³C-NMR confirms the methanol (-CH₂OH) and piperazine ring signals (δ 55–65 ppm for N-CH₂; δ 70 ppm for C-OH) . Purity (>98%) is validated via reverse-phase HPLC using a C18 column with acetonitrile/0.1% TFA mobile phase .

Advanced Research Questions

Q. How do computational models predict the compound's binding affinity to neurotransmitter receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) with serotonin (5-HT₁A) and dopamine (D₂) receptors reveals hydrogen bonding between the methanol group and Asp116 (5-HT₁A) or Ser193 (D₂). MD simulations (GROMACS) over 100 ns show stable binding with RMSD <2 Å, suggesting potential neuromodulatory effects . Free energy calculations (MM-PBSA) indicate ∆G values of −8.2 kcal/mol for 5-HT₁A, correlating with in vitro IC₅₀ data .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5-HT₁A: 120 nM vs. 450 nM) may arise from assay conditions. Standardization includes:

- Using identical cell lines (e.g., HEK293T vs. CHO-K1).

- Controlling intracellular pH (7.4) to prevent protonation of the piperazine nitrogen.

- Validating receptor expression levels via Western blot . Meta-analysis of dose-response curves (GraphPad Prism) identifies outlier datasets due to non-sigmoidal fitting .

Q. How does stereochemistry influence metabolic stability and pharmacokinetics?

- Methodological Answer : The (S)-enantiomer exhibits 3× higher hepatic microsomal stability (t₁/₂ = 45 min) than the (R)-form due to preferential oxidation resistance. CYP3A4 metabolism assays (LC-MS/MS) show dominant N-demethylation pathways for the (R)-enantiomer. Plasma protein binding (equilibrium dialysis) is 89% for (S) vs. 76% for (R), attributed to albumin interaction differences .

Q. What experimental designs optimize catalytic asymmetric synthesis for scale-up?

- Methodological Answer : A chiral Ru(II)-Pheox catalyst achieves 92% ee in transfer hydrogenation of 4-methylpiperazine-2-carbaldehyde (TOF = 1,200 h⁻¹). Continuous flow systems with immobilized catalysts (SiO₂ support) enhance yield (85%) and reduce racemization (<5%) at 50°C . DoE (Design of Experiments) models identify pressure (2 bar) and H₂ flow rate (10 mL/min) as critical parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.